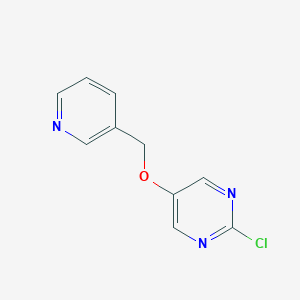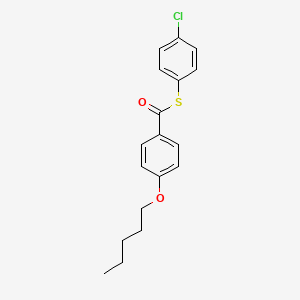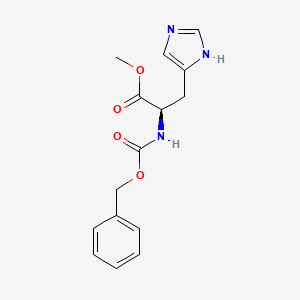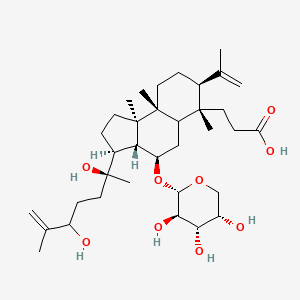![molecular formula C12H18OS B14079316 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene CAS No. 86636-08-0](/img/structure/B14079316.png)
1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]-: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an isopropoxy group and an isopropylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The introduction of the isopropoxy group and the isopropylthio group is achieved through substitution reactions. Common reagents used in these reactions include isopropyl alcohol and isopropylthiol.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- can undergo oxidation reactions, where the isopropylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isopropylthio group to a thiol group.
Substitution: The compound can participate in further substitution reactions, where the isopropoxy or isopropylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various Substituted Benzene Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The isopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(1-methylethoxy)-3-[(1-methylethyl)thio]-: Similar structure but different position of the isopropylthio group.
Benzene, 1-(1-methylethoxy)-2-[(1-methylethyl)thio]-: Another positional isomer with different chemical properties.
Uniqueness
Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
86636-08-0 |
|---|---|
Molekularformel |
C12H18OS |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
1-propan-2-yloxy-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
HCSAKFKFEDXIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)






![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
